tert-Butyl (6-bromo-2,3-dihydrobenzofuran-3-yl)carbamate
Overview
Description
tert-Butyl (6-bromo-2,3-dihydrobenzofuran-3-yl)carbamate: is an organic compound with the chemical formula C13H16BrNO3 and a molecular weight of 314.18 g/mol . It appears as a white solid and is primarily used in organic synthesis, often serving as an intermediate in the synthesis of other organic compounds .
Preparation Methods
The synthesis of tert-Butyl (6-bromo-2,3-dihydrobenzofuran-3-yl)carbamate typically involves the reaction of (3S)-6-bromo-2,3-dihydro-1-benzofuran-3-amine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out in a solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters for yield and purity.
Chemical Reactions Analysis
tert-Butyl (6-bromo-2,3-dihydrobenzofuran-3-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl (6-bromo-2,3-dihydrobenzofuran-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and other biologically active molecules.
Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (6-bromo-2,3-dihydrobenzofuran-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application . The bromine atom and the carbamate group play crucial roles in its reactivity and binding affinity to these targets . The pathways involved may include inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
tert-Butyl (6-bromo-2,3-dihydrobenzofuran-3-yl)carbamate can be compared with other similar compounds, such as:
- tert-Butyl (6-bromo-2,3-dihydrobenzofuran-3-yl) (methyl-d3)carbamate
- tert-Butyl ®-(6-bromo-2,3-dihydrobenzofuran-3-yl)carbamate
These compounds share a similar core structure but differ in their substituents, which can affect their reactivity and applications.
Properties
IUPAC Name |
tert-butyl N-(6-bromo-2,3-dihydro-1-benzofuran-3-yl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3/c1-13(2,3)18-12(16)15-10-7-17-11-6-8(14)4-5-9(10)11/h4-6,10H,7H2,1-3H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJAUBAWNZPINB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COC2=C1C=CC(=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80745346 | |
Record name | tert-Butyl (6-bromo-2,3-dihydro-1-benzofuran-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80745346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1257854-98-0 | |
Record name | Carbamic acid, N-(6-bromo-2,3-dihydro-3-benzofuranyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1257854-98-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl (6-bromo-2,3-dihydro-1-benzofuran-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80745346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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